Cas no 406927-05-7 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide Chemical and Physical Properties
Names and Identifiers
-
- F5127-0857
- N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-IODOBENZAMIDE
- 406927-05-7
- Cambridge id 7120576
- AKOS001035927
- N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide
- Z30822330
- Oprea1_316685
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-iodobenzamide
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide
-
- Inchi: 1S/C20H14IN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
- InChI Key: QOSZUDSCCFHZEQ-UHFFFAOYSA-N
- SMILES: IC1C=CC=CC=1C(NC1=CC=CC=C1C1=NC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 439.018
- Monoisotopic Mass: 439.018
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 57.8Ų
- XLogP3: 4.6
Experimental Properties
- Density: 1.680±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- pka: 11.22±0.10(Predicted)
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5127-0857-2μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5127-0857-15mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5127-0857-40mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5127-0857-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5127-0857-10μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5127-0857-50mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 50mg |
$160.0 | 2023-09-10 | ||
Life Chemicals | F5127-0857-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 20μmol |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5127-0857-3mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5127-0857-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 10mg |
$79.0 | 2023-09-10 | ||
A2B Chem LLC | BA68483-10mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-iodobenzamide |
406927-05-7 | 10mg |
$291.00 | 2024-04-20 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide Related Literature
-
Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
Additional information on N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide (CAS No. 406927-05-7): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide (CAS No. 406927-05-7) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely studied for their diverse biological activities, including anxiolytic, sedative, and anticonvulsant properties.
The synthesis of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide involves a multi-step process that typically begins with the formation of the benzodiazepine core. The key steps include the condensation of o-phthalonitrile with an appropriate amine to form the benzodiazepine ring, followed by functionalization to introduce the iodine substituent and the phenyl amide group. Recent advancements in synthetic methodologies have led to more efficient and environmentally friendly routes for the preparation of this compound, such as the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis.
One of the most notable properties of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide is its high affinity for specific receptors in the central nervous system (CNS). Studies have shown that this compound exhibits selective binding to GABA-A receptors, which are crucial for modulating neuronal excitability and neurotransmitter release. This binding activity is believed to underlie its potential therapeutic effects in treating anxiety disorders and epilepsy. Additionally, the presence of the iodine substituent may enhance its radiolabeling properties, making it a valuable tool in nuclear medicine for imaging and diagnostic applications.
In terms of pharmacological activity, N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide has been evaluated in various preclinical models. In vitro studies using cell lines have demonstrated its ability to inhibit neuronal firing and reduce calcium influx, which are key mechanisms involved in seizure activity. In vivo studies in animal models have further confirmed its anticonvulsant properties, with significant reductions in seizure frequency and duration observed in rodent models of epilepsy.
Recent research has also explored the potential of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide as a lead compound for developing novel therapeutics. For instance, structure/activity relationship (SAR) studies have identified specific structural modifications that can enhance its potency and selectivity while minimizing side effects. These modifications include variations in the substituents on the phenyl ring and the introduction of additional functional groups to improve metabolic stability and bioavailability.
From a safety perspective, N-2-(1H-1,3-benzodiazolenol)-2-yloxy)phenyl)-N-methylacetamide has been extensively tested for its toxicity profile. Preclinical toxicology studies have shown that it is generally well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models. However, as with all benzodiazepines, caution is advised when considering long-term use due to potential issues such as dependence and tolerance.
In conclusion, N-2-(1H-1,3-benzodiazolenol)-2-yloxy)phenyl)-N-methylacetamide (CAS No. 406927-05-7) represents a promising compound in the field of medicinal chemistry. Its unique chemical structure and biological activities make it a valuable candidate for further development as a therapeutic agent for neurological disorders. Ongoing research continues to explore its full potential and refine its properties for clinical applications.
406927-05-7 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-iodobenzamide) Related Products
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 42464-96-0(NNMTi)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)
- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)




